Cas no 28328-00-9 (5-Isoquinolinol,1-[[4,5-dimethoxy-2-[[(6aS)-5,6,6a,7-tetrahydro-1,2,3,10-tetramethoxy-6-methyl-4H-dibenzo[de,g]quinolin-9-yl]oxy]phenyl]methyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-,(1S)-)
![5-Isoquinolinol,1-[[4,5-dimethoxy-2-[[(6aS)-5,6,6a,7-tetrahydro-1,2,3,10-tetramethoxy-6-methyl-4H-dibenzo[de,g]quinolin-9-yl]oxy]phenyl]methyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-,(1S)- structure](https://it.kuujia.com/scimg/cas/28328-00-9x500.png)
28328-00-9 structure
Nome del prodotto:5-Isoquinolinol,1-[[4,5-dimethoxy-2-[[(6aS)-5,6,6a,7-tetrahydro-1,2,3,10-tetramethoxy-6-methyl-4H-dibenzo[de,g]quinolin-9-yl]oxy]phenyl]methyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-,(1S)-
5-Isoquinolinol,1-[[4,5-dimethoxy-2-[[(6aS)-5,6,6a,7-tetrahydro-1,2,3,10-tetramethoxy-6-methyl-4H-dibenzo[de,g]quinolin-9-yl]oxy]phenyl]methyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-,(1S)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 5-Isoquinolinol,1-[[4,5-dimethoxy-2-[[(6aS)-5,6,6a,7-tetrahydro-1,2,3,10-tetramethoxy-6-methyl-4H-dibenzo[de,g]quinolin-9-yl]oxy]phenyl]methyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-,(1S)-
- 5-Isoquinolinol,1-[[4,5-dimethoxy-2-[[(6aS)-5,6,6a,7-tetrahydro-1,2,3,10-tetramethoxy-6-methyl-4H-dibenzo[de,g]quinolin-9-yl]
- 5-Isoquinolinol,1-[[4,5-dimethoxy-2-[(5,6,6a,7-tetrahydro-1,2,3,10-tetramethoxy-6-methyl-4H-dibenzo[de,g]quinolin-9-yl)oxy]phenyl]methyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-,[S-(R*,R*)]-
- Thalmineline (8CI)
- 28328-00-9
- AKOS040763165
- Thalmineline
-
- Inchi: InChI=1S/C42H50N2O10/c1-43-13-11-24-27(20-35(49-6)40(51-8)38(24)45)28(43)16-23-18-31(46-3)33(48-5)21-30(23)54-34-17-22-15-29-36-25(12-14-44(29)2)39(50-7)42(53-10)41(52-9)37(36)26(22)19-32(34)47-4/h17-21,28-29,45H,11-16H2,1-10H3
- Chiave InChI: NKUARQOCOZDNAS-UHFFFAOYSA-N
- Sorrisi: C12=C(OC)C(OC)=C(OC)C3CCN(C)C(CC4=CC(OC5C=C(OC)C(OC)=CC=5CC5N(C)CCC6C(O)=C(OC)C(OC)=CC5=6)=C(OC)C=C14)C2=3
Proprietà calcolate
- Massa esatta: 742.34654580g/mol
- Massa monoisotopica: 742.34654580g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 12
- Conta atomi pesanti: 54
- Conta legami ruotabili: 12
- Complessità: 1200
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 6.3
- Superficie polare topologica: 110Ų
5-Isoquinolinol,1-[[4,5-dimethoxy-2-[[(6aS)-5,6,6a,7-tetrahydro-1,2,3,10-tetramethoxy-6-methyl-4H-dibenzo[de,g]quinolin-9-yl]oxy]phenyl]methyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-,(1S)- Informazioni sulla sicurezza
- Condizioni di conservazione:Conservare a temperatura ambiente, 2-8 ℃ è meglio
5-Isoquinolinol,1-[[4,5-dimethoxy-2-[[(6aS)-5,6,6a,7-tetrahydro-1,2,3,10-tetramethoxy-6-methyl-4H-dibenzo[de,g]quinolin-9-yl]oxy]phenyl]methyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-,(1S)- Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN6105-5 mg |
Thalmineline |
28328-00-9 | 98% | 5mg |
¥ 4,890 | 2023-07-10 | |
TargetMol Chemicals | TN6105-5mg |
Thalmineline |
28328-00-9 | 5mg |
¥ 4890 | 2024-07-19 | ||
TargetMol Chemicals | TN6105-1 mL * 10 mM (in DMSO) |
Thalmineline |
28328-00-9 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 7430 | 2023-09-15 | |
TargetMol Chemicals | TN6105-1 ml * 10 mm |
Thalmineline |
28328-00-9 | 1 ml * 10 mm |
¥ 7430 | 2024-07-19 |
5-Isoquinolinol,1-[[4,5-dimethoxy-2-[[(6aS)-5,6,6a,7-tetrahydro-1,2,3,10-tetramethoxy-6-methyl-4H-dibenzo[de,g]quinolin-9-yl]oxy]phenyl]methyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-,(1S)- Letteratura correlata
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
-
Hsing-I. Hsiang,Chang-Ting Yang,Jui-Huan Tu RSC Adv., 2016,6, 99297-99305
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Zheng-Dong Liu,Yong-Zheng Chang,Chang-Jin Ou,Jin-Yi Lin,Ling-Hai Xie,Cheng-Rong Yin,Ming-Deng Yi,Yan Qian,Nai-En Shi,Wei Huang Polym. Chem., 2011,2, 2179-2182
-
Sakandar Rauf,Chris Abell,David Klenerman Chem. Commun., 2006, 1721-1723
28328-00-9 (5-Isoquinolinol,1-[[4,5-dimethoxy-2-[[(6aS)-5,6,6a,7-tetrahydro-1,2,3,10-tetramethoxy-6-methyl-4H-dibenzo[de,g]quinolin-9-yl]oxy]phenyl]methyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-,(1S)-) Prodotti correlati
- 1516862-36-4(2-HYDRAZINYL-4-METHOXY-5-METHYLPYRIMIDINE)
- 96855-38-8((R)-2-Bromo-1-(4-bromophenyl)ethanol)
- 1375472-07-3(ethyl(2-methylbutyl)amine hydrochloride)
- 2470437-53-5(3-(4-hydroxypiperidin-4-yl)methyl-7-nitro-3,4-dihydroquinazolin-4-one dihydrochloride)
- 19394-34-4(Benzene, 1-chloro-3-(2-nitro-1-propen-1-yl)-)
- 1286699-14-6(N-(5-methyl-1,2-oxazol-3-yl)-1-6-(1H-pyrazol-1-yl)pyridazin-3-ylpiperidine-4-carboxamide)
- 167484-18-6(benzyl 1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate)
- 77136-95-9(2-Propenoic acid, 2-methyl-, 2-(2-phenoxyethoxy)ethyl ester)
- 2228958-32-3(2-1-(2-chloro-4-methylphenyl)cyclobutylacetic acid)
- 941959-51-9(N'-({1,4-dioxaspiro4.4nonan-2-yl}methyl)-N-(2-methylpropyl)ethanediamide)
Fornitori consigliati
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso

Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
